molecular formula C12H21NO4 B2979026 (2R)-Boc-2-amino-6-heptenoic acid CAS No. 1150697-96-3

(2R)-Boc-2-amino-6-heptenoic acid

Cat. No. B2979026
CAS RN: 1150697-96-3
M. Wt: 243.303
InChI Key: WPKPUPUWFHDYRR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-Boc-2-amino-6-heptenoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a derivative of the amino acid cysteine and has been shown to exhibit several interesting biochemical and physiological effects.

Scientific Research Applications

(2R)-Boc-2-amino-6-heptenoic acid has several potential applications in the field of medicinal chemistry. It has been shown to exhibit antioxidant properties, which could be useful in the treatment of various diseases such as cancer and neurodegenerative disorders. It has also been shown to inhibit the activity of certain enzymes, which could be useful in the development of enzyme inhibitors for the treatment of diseases such as diabetes.

Mechanism of Action

The mechanism of action of (2R)-Boc-2-amino-6-heptenoic acid is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses in the body. It has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
(2R)-Boc-2-amino-6-heptenoic acid has been shown to exhibit several interesting biochemical and physiological effects. It has been shown to exhibit antioxidant properties, which could be useful in the treatment of various diseases such as cancer and neurodegenerative disorders. It has also been shown to inhibit the activity of certain enzymes, which could be useful in the development of enzyme inhibitors for the treatment of diseases such as diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-Boc-2-amino-6-heptenoic acid in lab experiments include its ability to exhibit antioxidant properties and inhibit the activity of certain enzymes. However, its limitations include its multi-step synthesis process and the lack of understanding of its mechanism of action.

Future Directions

For research on (2R)-Boc-2-amino-6-heptenoic acid include further exploration of its antioxidant properties and its potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, the development of more potent and selective enzyme inhibitors based on (2R)-Boc-2-amino-6-heptenoic acid could be a promising avenue for future research.

Synthesis Methods

The synthesis of (2R)-Boc-2-amino-6-heptenoic acid involves a multi-step chemical process. The first step involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is followed by the alkylation of the cysteine derivative with a heptenoic acid derivative to form the desired compound. The final step involves the removal of the Boc group to obtain the pure (2R)-Boc-2-amino-6-heptenoic acid.

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKPUPUWFHDYRR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-Boc-2-amino-6-heptenoic acid

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